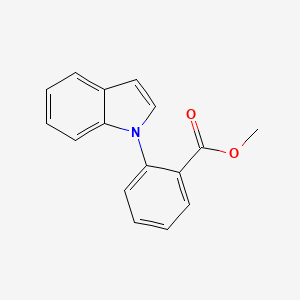

Methyl 2-(1-indolyl)benzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H13NO2 |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

methyl 2-indol-1-ylbenzoate |

InChI |

InChI=1S/C16H13NO2/c1-19-16(18)13-7-3-5-9-15(13)17-11-10-12-6-2-4-8-14(12)17/h2-11H,1H3 |

InChI Key |

AWNNZZHGKLJOAQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1N2C=CC3=CC=CC=C32 |

Origin of Product |

United States |

Significance of Indole and Benzoate Moieties in Chemical Research

The indole (B1671886) ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry and materials science. nih.govresearchgate.net Its prevalence in a multitude of natural products, pharmaceuticals, and agrochemicals underscores its biological and chemical significance. ajchem-b.commdpi.comnrfhh.com The indole nucleus is a key component of the essential amino acid tryptophan, as well as neurotransmitters like serotonin (B10506) and melatonin, highlighting its fundamental role in biological processes. nih.govuni-rostock.de The ability of the indole ring to participate in various chemical transformations allows for the synthesis of a diverse range of derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netajchem-b.com

Overview of Strategic Synthetic Approaches to Heteroaromatic Systems

The construction of heteroaromatic systems, such as the indole (B1671886) nucleus in Methyl 2-(1-indolyl)benzoate, is a central theme in organic synthesis. acs.orgnih.gov A variety of strategic approaches have been developed to assemble these complex ring systems, often tailored to the specific target molecule and desired substitution pattern.

One of the most common methods for forming the N-aryl bond in N-arylindoles is through transition-metal-catalyzed cross-coupling reactions. nih.govmdpi.com The Ullmann condensation , a classical method, typically involves the copper-catalyzed reaction of an aryl halide with an amine or a heterocycle like indole. acs.orgacs.orgmdpi.com While effective, this method often requires harsh reaction conditions, including high temperatures. acs.orgacs.org

More contemporary approaches, such as the Buchwald-Hartwig amination , have emerged as powerful alternatives. nih.govursinus.edu This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds under milder conditions and with greater functional group tolerance. nih.govursinus.edursc.org The versatility of the Buchwald-Hartwig amination has been demonstrated in the synthesis of a wide array of N-arylindoles and other N-heteroaromatic compounds. nih.govresearchgate.net

Other synthetic strategies for constructing heteroaromatic systems include:

Fischer Indole Synthesis: A classic acid-catalyzed reaction that forms indoles from a phenylhydrazine (B124118) and an aldehyde or ketone.

Cadogan Cyclization: A reductive cyclization of ortho-nitrobiphenyls or related compounds to form carbazoles and other fused heterocycles. uni-rostock.de

Domino Reactions: Multi-step reactions where the product of one step is the substrate for the next, allowing for the rapid construction of complex molecules from simple starting materials. uni-rostock.de

These synthetic methodologies provide a versatile toolbox for organic chemists to access a wide range of heteroaromatic compounds, including the indole-benzoate scaffold.

Conceptual Framework for Studying Complex Aromatic Esters

Transition-Metal-Catalyzed Approaches to C-N and C-C Bond Formation

Transition-metal catalysis is a cornerstone for the construction of C-N and C-C bonds, providing powerful tools for the synthesis of complex molecules like this compound. mdpi.com Catalysts based on palladium, copper, and rhodium are particularly prominent in forging the N-aryl linkage characteristic of this compound.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed reactions are among the most versatile and widely used methods for forming C-N bonds. organic-chemistry.org The Buchwald-Hartwig amination and, conceptually, the Suzuki-Miyaura coupling represent key strategies for the N-arylation of indoles.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate. organic-chemistry.orgursinus.edu For the synthesis of this compound, this reaction would involve the coupling of indole with a methyl 2-halobenzoate, such as methyl 2-bromobenzoate. The traditional approach often requires protecting the indole N-H, followed by the cross-coupling and subsequent deprotection. ursinus.edu However, recent advancements have focused on the direct amination of unprotected indoles to improve atom economy and shorten synthetic sequences. ursinus.edu

The success of the Buchwald-Hartwig amination heavily relies on the choice of palladium precursor, ligand, and base. Bulky, electron-rich phosphine (B1218219) ligands are commonly employed to facilitate the catalytic cycle. organic-chemistry.org A study on the N-arylation of 3-phenylindole with methyl 4-bromobenzoate (B14158574) using a nickel-photoredox system, which shares mechanistic principles with palladium catalysis, highlights the conditions that can be adapted. High yields were obtained using a Ni(II) salt, a bipyridine ligand (dtbbpy), and a phosphate (B84403) base (K₃PO₄) in DMF at 40 °C. chemrxiv.org While this specific example uses nickel, it demonstrates the feasibility of coupling an indole with a methyl bromobenzoate derivative. chemrxiv.org

In a related example, the Buchwald-Hartwig coupling was successfully used to arylate a lactam with methyl 3-bromobenzoate, demonstrating the formation of a similar N-aryl bond to a heterocyclic system. mdpi.com Optimization of reaction conditions, including solvent, temperature, and the nature of the ligand and base, is crucial for achieving high yields, especially with sterically hindered or electronically challenging substrates.

Table 1: Representative Conditions for Buchwald-Hartwig N-Arylation of Indole Derivatives This table is illustrative and based on analogous reactions.

| Indole Substrate | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 3-Phenylindole | Methyl 4-bromobenzoate | NiCl₂·glyme / dtbbpy | K₃PO₄ | DMF | 40 | 94 | chemrxiv.org |

| Indole | Aryl Bromide | Pd₂(dba)₃ / Bulky Phosphine | Base | Toluene (B28343) | RT-110 | Good-Exc. | organic-chemistry.org |

| Pyrrolidinone Lactam | Methyl 3-bromobenzoate | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | 70 | mdpi.com |

While the Suzuki-Miyaura coupling is renowned for C-C bond formation, its principles can be extended to C-N bond formation, often referred to as Suzuki-Miyaura N-arylation. This reaction typically involves the coupling of an amine with an arylboronic acid. To synthesize this compound via this route, indole would be coupled with methyl 2-boronobenzoate or a related boronic acid derivative. Palladium catalysts are commonly used for this transformation.

Although less common than the Buchwald-Hartwig amination for this purpose, the use of arylboronic acids offers advantages such as their stability and lower toxicity compared to organotin reagents. The reaction conditions are similar to those for C-C coupling, requiring a palladium catalyst, a suitable ligand, and a base.

Copper-Mediated Synthesis Pathways

Copper-catalyzed N-arylation, historically known as the Ullmann condensation, is a classical and cost-effective alternative to palladium-catalyzed methods. wikipedia.orgorganic-chemistry.org The synthesis of this compound would involve the reaction of indole with a methyl 2-halobenzoate in the presence of a copper catalyst. Traditional Ullmann reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org

Modern advancements have introduced the use of ligands to facilitate the reaction under milder conditions with catalytic amounts of copper. wikipedia.orgmdpi.com Diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA) and trans-N,N'-dimethyl-1,2-cyclohexanediamine, have proven to be highly effective in promoting the copper-catalyzed N-arylation of indoles with aryl iodides and bromides. rhhz.netacs.orgnih.gov These reactions typically use a copper(I) salt, like CuI, and a base such as K₃PO₄ or K₂CO₃ in a solvent like toluene or DMF. rhhz.netacs.org The methodology is compatible with a wide range of functional groups, including esters, making it a viable route for the target compound. acs.orgresearchgate.net

Table 2: Conditions for Copper-Catalyzed N-Arylation of Indoles with Aryl Halides This table is illustrative and based on analogous reactions.

| Indole Substrate | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-Phenylindole | Iodobenzene | CuI (10 mol%) | DMEDA | K₃PO₄ | Toluene | 110 | 96 | rhhz.net |

| 5-Cyanoindole | Iodobenzene | CuI (5 mol%) | trans-N,N'-Dimethyl-1,2-cyclohexanediamine | K₃PO₄ | Toluene | 110 | 95 | acs.org |

| Indole | 4-Bromotoluene | CuI (1 mol%) | trans-1,2-Cyclohexanediamine | K₃PO₄ | Toluene | 110 | 99 | acs.org |

| Pyrrole (B145914) | Iodobenzene | CuI | Chxn-Py-Al | Cs₂CO₃ | NMP | 82 | 90 | researchgate.net |

Rhodium-Catalyzed C-H Activation for Indole Functionalization

Rhodium catalysis offers unique pathways for the functionalization of indoles, often proceeding through C-H activation mechanisms. While direct N-arylation of indoles using rhodium is less common than C-H functionalization at other positions of the indole ring, rhodium catalysts play a crucial role in related transformations. nih.govresearchgate.net

A notable rhodium-catalyzed reaction involves the intramolecular acylation of 2-(indol-1-yl)benzoic acids to form indoloindolone structures. researchgate.net This reaction proceeds under redox-neutral conditions via the in-situ formation of a mixed anhydride, which then participates in a Rh(I)-facilitated C-H activation step. The precursor for this reaction, 2-(indol-1-yl)benzoic acid, is the carboxylic acid corresponding to the target molecule, this compound. The synthesis of this precursor is a key step, which can be achieved through methods like Ullmann or Buchwald-Hartwig coupling, followed by esterification to yield the final product. researchgate.net

Intramolecular Cyclization and Annulation Reactions

Intramolecular cyclization reactions provide an alternative and powerful strategy for constructing the indole nucleus or for forming fused ring systems starting from appropriately substituted precursors. These reactions can be promoted by various catalysts or reagents.

For instance, a novel method for synthesizing N-arylindoles involves a cascade reaction between 2-alkenylanilines and diazonaphthalen-2(1H)-ones, catalyzed by a Ruthenium(II) complex. This process involves carbene N-H insertion, followed by intramolecular cyclization and oxidative aromatization to build the N-arylindole scaffold in one pot. acs.orgresearchgate.net

In a reaction directly relevant to a derivative of the target molecule, a rhodium-catalyzed intramolecular acylation transforms 2-(indol-1-yl)benzoic acids into tetracyclic indolo[1,2-a]indol-10-ones. researchgate.net This process demonstrates an intramolecular C-H activation/acylation sequence. The synthesis of this compound can be seen as an intermediate step, where the precursor acid is formed first and then could either be esterified to the target molecule or cyclized to the indoloindolone. This highlights the synthetic utility of the 2-(1-indolyl)benzoic acid scaffold.

Metal-free intramolecular cyclizations are also known. For example, ortho-alkynyl-N,N-dialkylarylanilines can undergo intramolecular cyclization promoted by t-BuOK in DMSO to afford 2-aryl indoles. chim.it While these specific examples may not directly yield this compound, they illustrate the broad principle of using intramolecular cyclization to construct complex indole-containing systems.

Electrophilic Cyclization Strategies

While not a cyclization in the traditional sense, the construction of the this compound scaffold is prominently achieved via Ullmann condensation, a copper-catalyzed N-arylation reaction. organic-chemistry.org This strategy involves the coupling of an indole with an aryl halide, in this case, a methyl 2-halobenzoate (e.g., methyl 2-iodobenzoate (B1229623) or methyl 2-bromobenzoate). The reaction treats the aryl halide as an electrophilic partner that is activated by a copper catalyst, enabling the nucleophilic attack by the indole nitrogen. organic-chemistry.org

The classic Ullmann reaction often requires harsh conditions, but modern advancements have introduced the use of ligands to facilitate the coupling under milder temperatures. organic-chemistry.orgnih.gov Diamine ligands, such as trans-N,N'-dimethyl-1,2-cyclohexanediamine, have proven effective in promoting the CuI-catalyzed N-arylation of indoles with aryl iodides and bromides, leading to high yields. nih.gov Research has also demonstrated the N-arylation of indoles using various copper-based catalytic systems, including CuO and CuI, highlighting the versatility of this approach. academie-sciences.frrsc.org For instance, the Ullmann coupling has been successfully employed in the synthesis of complex indole-containing molecules, such as in the preparation of dictyodendrins E, where a Boc-masked phenylhydrazine (B124118) was formed via a copper-catalyzed coupling. rsc.org

Another prominent method is the Palladium-catalyzed Buchwald-Hartwig amination. This reaction has become a cornerstone for C-N bond formation and is applicable to the synthesis of N-arylindoles from aryl halides or triflates. acsgcipr.orgrsc.org The process typically involves a palladium catalyst, a phosphine-based ligand (e.g., Xantphos), and a base. aablocks.comcommonorganicchemistry.com This methodology was utilized in the synthesis of venetoclax, a pharmaceutical agent, showcasing its reliability in complex molecule synthesis. rsc.org

| Reaction Type | Catalyst / Ligand | Reactants | Base | Solvent | Temp. | Yield | Reference |

| Ullmann Coupling | CuI / N,N'-dimethylethylenediamine | Indole, Aryl Iodide | K₂CO₃ | Toluene | 110 °C | 84-98% | mdpi.com |

| Ullmann Coupling | CuO / Oxalyl dihydrazide | Indole, Aryl Halide | Ketone | Water | Reflux | High | nih.gov |

| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Indole, Aryl Halide | Cs₂CO₃ | Dioxane | 100 °C | 80-95% | aablocks.com |

| Buchwald-Hartwig | Pd(OAc)₂ / BINAP | Amine, Aryl Chloride | Cs₂CO₃ | Toluene | 90 °C | ~37% | commonorganicchemistry.com |

Radical-Mediated Annulation Routes

The synthesis of N-aryl indoles via radical pathways is less common than ionic cross-coupling methods, but mechanistic studies suggest their potential involvement and viability. A direct radical-mediated annulation to form this compound is not a standard reported procedure, but related transformations point to the feasibility of such routes.

For example, a mechanistic study of a copper-catalyzed direct C-H arylation of indoles indicated the reaction may proceed through a radical pathway. ncl.res.in Another synthetic method for N-substituted indoles, the PIFA-mediated intramolecular cyclization, is proposed to involve either a nitrenium ion intermediate or a radical cyclization pathway. organic-chemistry.org

More definitive examples include the development of one-pot, multicomponent cascade reactions for synthesizing azide-biindole derivatives. rsc.org In this process, a nitrogen-centered radical is generated from the reaction of a heterocyclic N-H moiety with a copper(II) catalyst and Phenyliodine(III) bis(trifluoroacetate) (PIFA), which then initiates a cascade with indole. rsc.org Furthermore, photoredox catalysis has been harnessed to generate nitrogen-centered radicals from N-aminopyridinium salts, which can then be used for the direct C(2)-amidation of N-methyl indoles. nih.gov These examples of nitrogen-centered radical formation and subsequent reaction with indoles suggest that a radical-based strategy for the N-arylation of indole with a suitable benzoate (B1203000) precursor could be a plausible, albeit currently underexplored, synthetic avenue.

Multicomponent Reaction Strategies for Scaffold Assembly

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing portions of all starting materials, offer an efficient pathway to complex molecules. beilstein-journals.org While a specific MCR for the direct synthesis of this compound is not prominently documented, related reactions demonstrate the potential of this strategy for assembling the core scaffold.

For instance, the Groebke–Blackburn–Bienaymé (GBB) reaction, an isocyanide-based MCR, has been initiated with methyl 2-formylbenzoate (B1231588) to construct complex imidazopyridine-fused isoquinolinones. beilstein-journals.org This showcases the utility of a methyl benzoate derivative as a key component in an MCR.

| MCR Type | Key Reactants | Product Scaffold | Catalyst/Conditions | Reference |

| Groebke–Blackburn–Bienaymé | Methyl 2-formylbenzoate, Aminopyridine, Isocyanide | Imidazopyridine-fused isoquinolinone | AlCl₃, 180 °C | beilstein-journals.org |

| Copper-catalyzed 3-component | 2-Iodobenzamide, Terminal Alkyne, Indole | 3,3-Disubstituted isoindolinone | Copper catalyst | beilstein-journals.org |

| Isocyanide-based MCR | N-Alkylindole, Aromatic Aldehyde, Isocyanide, Alcohol | Alkyl aryl(indol-3-yl)acetimidate | BF₃·OEt₂ | nih.gov |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of N-aryl indoles is an area of active research, focusing on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Solvent-Free Reaction Conditions

A significant advancement in the green synthesis of N-aryl indoles is the development of solvent-free reaction conditions. The N-arylation of indolines, a related scaffold, has been achieved using palladium catalysis under solvent-free conditions with microwave irradiation. researchgate.netnih.gov This method not only eliminates the need for organic solvents but also significantly reduces reaction times while requiring only low catalyst loadings. nih.gov

Similarly, a ligandless and solvent-free copper-catalyzed method has been reported for the C-H bond arylation of indoles with aryl iodides. ncl.res.in These solvent-free approaches minimize the environmental impact associated with solvent production, use, and disposal, representing a more sustainable pathway for the synthesis of indole derivatives.

Catalyst Reuse and Recyclability

The catalysts used in Ullmann and Buchwald-Hartwig couplings, often based on expensive and precious metals like copper and palladium, are prime targets for recycling to improve the economic and environmental viability of the synthesis. acsgcipr.orgresearchgate.net Significant progress has been made in developing systems that allow for catalyst recovery and reuse.

Heterogeneous catalysts, where the catalyst is supported on a solid material, are a key strategy. A Pd nanocatalyst has been reported for the ligand- and copper-free N-arylation of indoles and pyrroles, which can be recovered by simple filtration and reused for multiple cycles without a significant loss of activity. researchgate.net Other approaches include immobilizing Pd-Fe alloy particles in porous hyper-crosslinked polymers, creating a robust catalyst for Ullmann reactions that can be reused for at least 10 cycles. mdpi.com

The development of continuous flow processes also facilitates catalyst recycling. rsc.orgcam.ac.uk In one approach for Buchwald-Hartwig amination, a specialized palladium-NHC precatalyst was recycled up to three times in batch mode, and a continuous workup protocol was designed to retain the catalyst in the organic phase for potential reuse. acs.org These strategies, which focus on the recovery and reuse of the catalyst, are crucial for developing sustainable and cost-effective syntheses of this compound and related compounds. rsc.org

Electrophilic Aromatic Substitution Reactions on the Indole Moiety

The indole nucleus is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution (EAS). nih.gov The reaction typically occurs preferentially at the C3 position, as this leads to the most stable cationic intermediate (Wheland intermediate) where the positive charge is delocalized over the aromatic system without disrupting the benzene (B151609) ring's aromaticity.

For N-substituted indoles like this compound, the N-aryl group influences the regioselectivity. In palladium-catalyzed oxidative arylation reactions, which proceed through an EAS-type mechanism, the choice of oxidant can dictate the site of functionalization on the indole ring. scispace.com Studies on N-acetylindoles, a related substrate class, have shown that using copper(II) acetate (B1210297) as the oxidant favors arylation at the C3-position. scispace.combeilstein-journals.org Conversely, employing silver(I) acetate promotes selective arylation at the C2-position. scispace.com This oxidant-controlled regioselectivity is a key finding in the functionalization of N-acylindoles. scispace.com

The proposed mechanism for C3 arylation with a Cu(OAc)₂ oxidant involves the initial metallation of the electron-rich indole at its nucleophilic C3-position, followed by deprotonation to form the 3-aryl product. scispace.com

Table 1: Oxidant-Controlled Regioselectivity in Oxidative Arylation of N-Acylindoles

| Catalyst System | Oxidant | Solvent | Major Product | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | Cu(OAc)₂ | Dioxane | 3-Arylindole | scispace.com |

| Pd(OAc)₂ | AgOAc | Dioxane | 2-Arylindole | scispace.com |

Nucleophilic Acyl Substitution at the Benzoate Ester

A primary example of this reaction is ester hydrolysis, also known as saponification when carried out under basic conditions. masterorganicchemistry.comlibretexts.org Treatment of this compound with a strong base, such as sodium hydroxide (B78521) in a mixture of methanol (B129727) and water, would lead to the hydrolysis of the methyl ester. arkat-usa.orgchemspider.com The reaction initially produces the sodium salt of 2-(1-indolyl)benzoic acid. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product. libretexts.orgchemspider.com This process is generally efficient for the hydrolysis of various methyl benzoate derivatives. chemspider.comscribd.com

Table 2: General Scheme for Hydrolysis of this compound

| Reactant | Reagents | Product | Reaction Type | Reference |

|---|

Directed Ortho-Metalation and Functionalization

Directed ortho-metalation (DoM) is a powerful synthetic strategy for achieving regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base (e.g., n-butyllithium), bringing the base into proximity of an adjacent ortho-proton. arkat-usa.org This proximity facilitates selective deprotonation at the ortho-position, generating an aryllithium species that can then be trapped by various electrophiles. wikipedia.orgarkat-usa.org

In this compound, the ester group can potentially serve as a DMG. The carbonyl oxygen of the ester can coordinate the lithium atom of the base, directing deprotonation to the C3 position of the benzoate ring. While the C-H bond at the C6 position is also ortho, it is sterically more hindered. Studies on neopentyl benzoates have demonstrated the effectiveness of the ester group in directing lithiation with lithium diisopropylamide (LDA). acs.org Similarly, the carboxylic acid group itself is a potent DMG. acs.org The resulting lithiated intermediate can react with a range of electrophiles, such as aldehydes, alkyl halides, or silyl (B83357) chlorides, to introduce new functional groups specifically at the ortho-position. nih.gov

Table 3: Representative Directed Ortho-Metalation (DoM) of an Aryl Ester

| Substrate | Directing Group | Base | Electrophile (E+) | Product | Reference |

|---|---|---|---|---|---|

| Aryl Ester | -COOR | R-Li | R'-X, R'CHO, etc. | 2-E-Aryl Ester | arkat-usa.orgacs.org |

C-H Activation and Functionalization Studies

Direct C-H activation has become a cornerstone of modern organic synthesis, allowing for the formation of new bonds without the need for pre-functionalized substrates. mdpi.comnih.govbeilstein-journals.org For a molecule like this compound, C-H activation can be targeted at either the indole or the benzoate ring, often with high regioselectivity controlled by the choice of catalyst and directing group. beilstein-journals.orgdiva-portal.org

The regioselectivity of C-H functionalization on the indole moiety is highly dependent on the catalytic system. As mentioned previously, palladium catalysis on N-acylindoles can be directed to either the C2 or C3 position based on the oxidant. scispace.com The use of a strongly electrophilic catalyst like Pd(TFA)₂ with a Cu(OAc)₂ oxidant and specific additives has been shown to selectively direct arylation to the C3 position of N-acylindoles. beilstein-journals.org

Alternatively, different transition metals can exhibit complementary regioselectivity. Ruthenium-catalyzed C-H arylation of indoles with boronic acids under oxidative conditions has been shown to favor functionalization at the C2 position. chemistryviews.org Furthermore, installing a removable directing group on the indole nitrogen, such as a pyridyl-containing group, can override the inherent reactivity and direct functionalization specifically to the C2 position via a chelation-assisted mechanism. beilstein-journals.org

Several mechanistic pathways have been proposed for transition-metal-catalyzed C-H activation of indoles. One widely accepted mechanism is the concerted metalation-deprotonation (CMD) pathway, where the C-H bond cleavage occurs in a single step involving the metal center and a ligand acting as a base. nih.govacs.org Both experimental and computational data support the CMD mechanism for the palladation of indoles. nih.gov

An alternative pathway involves electrophilic palladation (an SₑAr-type process), where the electrophilic metal catalyst attacks the electron-rich indole ring. nih.gov For indoles, this is proposed to occur at the C3 position initially. scispace.com

Mechanistic investigations are crucial for understanding and optimizing these reactions. doaj.org Techniques such as kinetic isotope effect (KIE) studies, catalyst resting-state identification, and stoichiometric reactions of proposed intermediates help to elucidate the operative mechanism. nih.gov For example, in some Pd-catalyzed C-H arylations, the turnover-limiting step was found to be the reaction with the oxidant, not the C-H cleavage itself, highlighting the critical role of additives beyond simply regenerating the catalyst. nih.gov The formation of catalytically active polymetallic clusters has also been hypothesized to explain unique, oxidant-controlled regioselectivity. scispace.com

Radical Reactions Involving Indole and Benzoate Radicals

Radical reactions offer unique pathways for bond formation. mdpi.combbhegdecollege.com The generation of radical species from precursors like this compound can be initiated through various methods, including photoredox catalysis. acs.orgnih.gov

A benzoate radical could potentially be generated from a related precursor, such as a peroxybenzoate derivative. For example, single-electron transfer from a photoexcited iridium(III) complex to tert-butyl peroxybenzoate (TBPB) generates a benzoate radical along with a tert-butoxyl radical. acs.org Aryl radicals, corresponding to the benzoate portion, can be generated from aryl halide or diaryliodonium salt precursors via reductive pathways, often using visible light photoredox catalysis. rsc.org These highly reactive intermediates can participate in a variety of transformations, including C-C and C-heteroatom bond formations. rsc.org

The indole moiety can also participate in radical reactions, typically by acting as a nucleophile to trap a radical-generated intermediate. acs.org In one photoredox method for olefin difunctionalization, a radical adds to a styrene, which is then oxidized to a carbocation. This carbocation is subsequently trapped by a nucleophilic N-alkylindole to form a new C-C bond at the indole C3 position. acs.org While direct generation of an indole radical is less common, the stability of the indole ring allows it to participate effectively in radical-polar crossover reactions.

Table 4: Potential Radical Generation from Precursors Related to this compound

| Moiety | Precursor Example | Method of Generation | Resulting Radical | Reference |

|---|---|---|---|---|

| Benzoate | tert-Butyl peroxybenzoate | Photoredox Catalysis (SET) | Benzoate Radical | acs.org |

| Benzoate (Aryl) | 2-Iodo- or 2-bromobenzoate | Photoredox Catalysis (Reduction) | 2-(Methoxycarbonyl)phenyl Radical | rsc.org |

| Indole | N-Alkylindole (as nucleophile) | Trapping of a radical-generated cation | N/A (Participates in reaction) | acs.orgacs.org |

Comprehensive Literature Search Yields No Data on Specific Reactivity of this compound

A thorough review of available scientific literature and databases has revealed a significant gap in the documented chemical research concerning this compound. Specifically, no dedicated studies or detailed findings could be retrieved for the photochemical transformations, photoreactivity, organometallic reactivity, or coordination chemistry of this particular compound.

The investigation sought to populate a detailed article focusing on these specific areas of its reaction chemistry. However, the search for empirical data, mechanistic investigations, and research findings directly related to this compound was unsuccessful. The inquiry into its behavior under photochemical conditions (Section 3.6) and its interactions with organometallic reagents or its potential as a ligand in coordination chemistry (Section 3.7) yielded no specific results.

Consequently, due to the absence of published research in these highly specific areas, it is not possible to generate a scientifically accurate and informative article that adheres to the requested outline. The strict focus on this compound and the exclusion of analogous compounds or speculative information prevent the creation of content for the specified sections.

While the synthesis and basic characterization of N-arylindoles are part of the broader chemical literature, the specific reactivity pathways outlined for this investigation appear to be unexplored or unpublished. Therefore, no data tables or detailed research findings can be presented.

Should future research delve into the photochemical and organometallic chemistry of this compound, the requested article could be compiled. At present, these remain undocumented areas of its chemical profile.

Advanced Spectroscopic and Structural Elucidation of Methyl 2 1 Indolyl Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the precise atomic arrangement of Methyl 2-(1-indolyl)benzoate. Analysis of ¹H and ¹³C NMR spectra allows for the assignment of every proton and carbon in the molecule, confirming the N-aryl linkage between the indole (B1671886) and benzoate (B1203000) moieties.

Based on established chemical shift data for N-aryl indoles and substituted methyl benzoates, a predicted NMR assignment for this compound in a standard solvent like CDCl₃ is presented below. redalyc.orgrsc.orghmdb.ca The protons of the benzoate ring are expected to be in the range of 7.2-8.1 ppm, while the indole protons would appear between 6.5 and 7.7 ppm. The ester methyl group protons are anticipated as a sharp singlet around 3.9 ppm.

Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

|---|---|---|---|

| C=O | ~167.0 | - | - |

| OCH₃ | ~52.5 | ~3.90 | s |

| Indole Ring | |||

| C-2 | ~129.0 | ~7.20 | d |

| C-3 | ~108.0 | ~6.60 | d |

| C-3a | ~129.5 | - | - |

| C-4 | ~121.5 | ~7.65 | d |

| C-5 | ~122.5 | ~7.15 | t |

| C-6 | ~120.0 | ~7.10 | t |

| C-7 | ~110.0 | ~7.50 | d |

| C-7a | ~136.0 | - | - |

| Benzoate Ring | |||

| C-1' | ~138.0 | - | - |

| C-2' | ~131.0 | - | - |

| C-3' | ~130.0 | ~7.55 | d |

| C-4' | ~129.0 | ~7.45 | t |

| C-5' | ~128.0 | ~7.40 | t |

| C-6' | ~132.0 | ~8.10 | d |

While 1D NMR provides foundational data, 2D NMR experiments are essential for the definitive structural elucidation of complex molecules like this compound. acs.orguoa.gr

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. emerypharma.com It would show correlations between adjacent protons within the indole ring (e.g., H-2/H-3, H-4/H-5, H-5/H-6, H-6/H-7) and within the benzoate ring (e.g., H-3'/H-4', H-4'/H-5', H-5'/H-6'), confirming the substitution patterns on both rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to their attached carbons. emerypharma.com This technique allows for the unambiguous assignment of protonated carbons in the ¹³C spectrum based on the already assigned ¹H spectrum. columbia.edu

A correlation from the indole proton H-2 to the benzoate quaternary carbon C-1'.

A correlation from the benzoate proton H-3' to the indole quaternary carbon C-7a.

Correlations from the ester methyl protons (-OCH₃) to the carbonyl carbon (C=O).

Correlations from the benzoate proton H-6' to the carbonyl carbon (C=O). These connections unequivocally establish the link between the indole nitrogen, the C-1' position of the benzoate ring, and the relative position of the ester group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. Correlations between protons on the indole ring (e.g., H-2) and the benzoate ring (e.g., H-6') would indicate the spatial proximity of these rings, helping to define the dihedral angle between them.

Should this compound be prepared in a crystalline form, solid-state NMR (ssNMR) would be a powerful tool for its characterization. Unlike solution-state NMR which averages out anisotropic interactions, ssNMR provides information about the molecular structure in the solid phase. This technique is particularly valuable for studying polymorphism—the existence of multiple crystalline forms—where each polymorph can exhibit a distinct ssNMR spectrum due to differences in crystal packing and molecular conformation. For related indole derivatives, ssNMR has been successfully used to characterize solid products and study reaction mechanisms in solvent-free conditions. redalyc.org

Advanced Mass Spectrometry for Molecular Ion Characterization and Fragmentation Pathway Analysis

Mass spectrometry is employed to determine the molecular weight and elemental formula and to gain structural information through the analysis of fragmentation patterns.

ESI-MS is a soft ionization technique ideal for polar organic molecules. For this compound, ESI-MS in positive ion mode would be expected to produce a prominent protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 252.10, corresponding to the molecular formula C₁₆H₁₄NO₂⁺.

Tandem MS (MS/MS) experiments on the [M+H]⁺ ion would induce fragmentation, providing key structural information. The fragmentation of esters, aromatic rings, and N-aryl compounds follows predictable pathways. rutgers.edumiamioh.edu A plausible fragmentation pattern for this compound is outlined below.

Predicted ESI-MS Fragmentation of this compound

| m/z | Predicted Ion Structure | Plausible Neutral Loss |

|---|---|---|

| 252.10 | [C₁₆H₁₃NO₂ + H]⁺ (Molecular Ion) | - |

| 220.08 | [M+H - CH₃OH]⁺ | Methanol (B129727) (CH₃OH) |

| 194.08 | [M+H - COOCH₃]⁺ | Carbomethoxy radical (·COOCH₃) followed by H abstraction |

| 166.08 | [C₁₂H₁₀N]⁺ (Indolyl-phenyl cation) | Benzoic acid methyl ester fragment |

| 116.05 | [C₈H₆N]⁺ (Indole fragment cation) | Methyl benzoate fragment |

MALDI-TOF is another soft ionization technique, particularly useful for analyzing low molecular weight compounds with high sensitivity, often without significant fragmentation. nih.gov For the analysis of this compound, the sample would be co-crystallized with a suitable matrix that absorbs the laser energy, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB). nih.gov In some cases, indole derivatives themselves can act as matrices. The resulting spectrum would be expected to show a strong signal for the molecular ion [M+H]⁺ or other adducts like [M+Na]⁺, providing rapid and accurate molecular weight determination.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. acs.org The resulting spectra provide a fingerprint for the compound and confirm the presence of key functional groups. nih.gov For this compound, the spectra would be dominated by vibrations from the ester function and the two aromatic rings.

Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C-H Stretch (Aromatic) | Indole & Benzoate Rings | 3000 - 3100 | Medium | Strong |

| C-H Stretch (Aliphatic) | -OCH₃ | 2850 - 2960 | Medium | Medium |

| C=O Stretch (Ester) | -COOCH₃ | ~1720 | Strong | Medium |

| C=C Stretch (Aromatic) | Indole & Benzoate Rings | 1450 - 1620 | Medium-Strong | Strong |

| C-O Stretch (Ester) | -COOCH₃ | 1200 - 1300 | Strong | Weak |

| C-N Stretch | Indole-Benzoate Link | 1250 - 1350 | Medium | Medium |

| C-H Bend (Out-of-plane) | Aromatic Rings | 700 - 900 | Strong | Weak |

The most prominent peak in the IR spectrum is expected to be the strong carbonyl (C=O) stretch of the ester group around 1720 cm⁻¹. nih.gov The Raman spectrum would likely show strong signals for the aromatic C=C stretching vibrations. nih.govtandfonline.com The combination of these techniques provides a comprehensive vibrational profile of the molecule.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing

The electronic structure of indole and its derivatives is characterized by transitions within the π-electron system. Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are primary tools for investigating these transitions.

The absorption spectra of indole derivatives are typically dominated by π→π* transitions. rsc.org The indole chromophore itself displays characteristic absorption bands which can be influenced by the nature and position of substituents. The attachment of a methyl benzoate group at the N-1 position is expected to modulate the electronic transitions. In similar systems, intramolecular charge transfer (ICT) can occur from the electron-rich indole moiety to the electron-accepting benzoate group, potentially giving rise to a distinct absorption band. rsc.org The polarity of the solvent can also influence these transitions, often causing a shift in the absorption maxima (solvatochromism). rsc.org

Table 1: Representative Electronic Transitions in Indole Derivatives This table is illustrative, based on general knowledge of indole spectroscopy, as specific data for this compound was not found.

| Transition Type | Typical Wavelength Range (nm) | Description |

|---|---|---|

| π→π* | 250-300 | High-energy transition within the indole aromatic system. |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a specific crystal structure for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other surveyed literature, analysis of structurally similar N-arylindoles provides significant insight into its likely solid-state architecture. acs.orgias.ac.inresearchgate.net

Crystal packing refers to the arrangement of molecules in a crystal lattice. This arrangement is governed by non-covalent intermolecular interactions. In indole derivatives, common interactions include:

π-π Stacking: The planar aromatic rings of the indole and benzoate moieties can stack on top of each other, contributing to the stability of the crystal lattice.

C-H···π Interactions: Hydrogen atoms attached to carbon can interact with the electron clouds of the aromatic rings.

Conformational analysis in the solid state reveals the specific three-dimensional shape a molecule adopts within the crystal. For N-arylindoles like this compound, the most significant conformational feature is the rotation around the N-C1 bond connecting the indole nitrogen to the benzoate ring. acs.org This rotation is described by a dihedral angle (or torsion angle).

Table 2: Key Conformational Parameters for N-Arylindoles This table describes general parameters for the class of N-arylindoles, as specific data for this compound was not found.

| Parameter | Description | Typical Values in Related Structures |

|---|---|---|

| N-C(aryl) Dihedral Angle | The twist angle between the plane of the indole ring and the plane of the N-aryl substituent. | 50° - 90° |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

The structure of this compound, with a bulky substituent at the ortho-position of the N-aryl ring, makes it a prime candidate for exhibiting a phenomenon known as atropisomerism . Atropisomers are stereoisomers that result from hindered rotation around a single bond, creating a chiral axis. researchgate.net In this case, the steric clash between the indole and methyl benzoate moieties can create a rotational barrier high enough to allow for the isolation of stable, non-superimposable enantiomers (R and S forms).

Circular Dichroism (CD) spectroscopy is a powerful technique used to study chiral molecules. It measures the differential absorption of left and right circularly polarized light. researchgate.net An achiral molecule will not produce a CD signal, but a chiral molecule, such as an atropisomeric N-arylindole, will exhibit a characteristic CD spectrum.

The experimental CD spectrum, which shows positive or negative peaks (known as Cotton effects), can be compared with a theoretically calculated spectrum to determine the absolute configuration (R or S) of the chiral axis. nih.gov This methodology has been successfully applied to determine the stereochemistry of numerous axially chiral N-arylindoles. acs.orgresearchgate.net

Table 3: Illustrative Circular Dichroism Data for a Hypothetical Chiral Derivative This table is a hypothetical representation to illustrate the type of data obtained from a CD spectroscopy experiment on a chiral N-arylindole derivative. Specific data for a chiral derivative of this compound is not available.

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

|---|---|

| 230 | +15,000 |

| 255 | -22,000 |

Computational and Theoretical Studies of Methyl 2 1 Indolyl Benzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the chemical behavior of molecules. For complex organic structures like Methyl 2-(1-indolyl)benzoate, Density Functional Theory (DFT) and ab initio methods are the primary tools employed.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory has become a reliable method for calculating the geometries of molecules. niscpr.res.in For indole (B1671886) derivatives, DFT methods, such as B3LYP with a 6-31G basis set, are commonly used to determine optimized molecular geometries and heats of formation. niscpr.res.in In studies of 1-(phenylsulfonyl)indoles, DFT calculations have been used to confirm that the sum of the angles around the indole nitrogen is nearly ideal for sp2-hybridization, and the indole ring is essentially planar. dartmouth.edu The dihedral angles between the indole and phenylsulfonyl rings in these systems have been calculated to be in the range of 75.1(7)° to 88.6(2)°. dartmouth.edu

Table 1: Representative Optimized Geometrical Parameters for N-Arylindoles from DFT Calculations

| Parameter | Typical Value Range | Reference |

| Indole N-C(aryl) bond length | 1.42 - 1.45 Å | dartmouth.edu |

| Dihedral Angle (Indole-Aryl) | 40° - 90° | dartmouth.eduacademie-sciences.fr |

| Sum of angles around Indole N | ~360° | dartmouth.edu |

Note: This table presents typical values for related N-arylindoles and serves as an estimation for this compound.

Ab Initio Methods for Electronic Property Prediction

Ab initio methods, while computationally more demanding than DFT, can provide highly accurate electronic property predictions. niscpr.res.in Methods like Møller-Plesset perturbation theory (MP2) have been used to study indole derivatives. kabarak.ac.ke For instance, ab initio calculations at the MP2 level of theory with 3-21G and 6-31G(d,p) basis sets have been employed for geometry optimization and the calculation of internal energies and molecular orbitals of various indole derivatives. kabarak.ac.ke A comparative study on indol-3-carboxylate derivatives found that while both ab initio and DFT methods could predict NMR chemical shifts comparable to experimental data, DFT/6-311G** results were more accurate. researchgate.net

For this compound, ab initio calculations would be valuable for refining the electronic properties calculated by DFT, such as ionization potentials and electron affinities. These methods provide a benchmark for assessing the accuracy of different DFT functionals. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. pku.edu.cn The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cnfrontiersin.org The energy gap between the HOMO and LUMO (ΔE_gap) is an indicator of the molecule's chemical reactivity and stability. academie-sciences.frfrontiersin.org

In N-arylindoles, the distribution of the HOMO and LUMO is influenced by the nature of the substituent on the aryl ring and the dihedral angle between the two rings. For instance, in an indole-substituted phthalonitrile (B49051) derivative, FMO analysis at the B3LYP/6-311+G(d,p) level showed an energy gap of 2.53 eV. academie-sciences.fr Computational studies on bis(indolyl)methane derivatives have also utilized FMO analysis to understand their electronic properties. rsc.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO may have significant contributions from both the indole and the electron-withdrawing methyl benzoate (B1203000) moiety. The precise localization and energies would be dependent on the ground-state geometry. A smaller HOMO-LUMO gap would suggest higher reactivity. frontiersin.org Fukui function analysis, a concept derived from FMO theory, can further pinpoint the most nucleophilic and electrophilic sites within the molecule, indicating, for example, that the C3 position of the indole ring is typically more nucleophilic than the N1 position. researchgate.net

Table 2: Representative FMO Data for Indole Derivatives from Quantum Chemical Calculations

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Method | Reference |

| Indole Chalcones | Varies | Varies | ~3.0 - 4.0 | B3LYP/6-31+G(d,p) | acs.org |

| Indole-substituted Phthalonitrile | Not specified | Not specified | 2.53 | B3LYP/6-311+G(d,p) | academie-sciences.fr |

| Natural Indoles (Gardflorine A-C) | -5.7 to -6.2 | -1.7 to -2.1 | ~4.0 - 4.1 | DFT | frontiersin.org |

Note: This table shows representative values for various indole derivatives to illustrate the expected range for this compound.

Reaction Pathway and Transition State Calculations

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the mapping of reaction pathways and the characterization of transition states.

Potential Energy Surface Mapping

By calculating the energy of the system as a function of the geometric coordinates of the atoms involved in a reaction, a potential energy surface (PES) can be mapped. This surface reveals the path of lowest energy from reactants to products, identifying intermediates and transition states along the way. For reactions involving indoles, such as C-H functionalization or electrophilic substitution, PES mapping can elucidate the mechanism. nih.gov For example, DFT calculations have been used to propose reaction pathways for the functionalization of indoles, showing how the molecule attacks a catalyst and proceeds through various intermediates. researchgate.net Computational studies on the rearrangement of N-arylindoles have used PES mapping to understand the fragmentation of the indole ring. nih.gov

For this compound, PES mapping could be used to study reactions such as electrophilic aromatic substitution on either the indole or benzoate ring, or reactions involving the ester group. It would help in determining the regioselectivity of such reactions by comparing the energy barriers for attack at different positions.

Kinetic and Thermodynamic Parameters for Reactions

In studies of indole functionalization, DFT calculations have been used to determine the Gibbs free-energy barriers for various steps, such as β-F elimination and N-H abstraction, with values reported in kcal/mol. researchgate.net Similarly, in the Rhodium(II)-catalyzed C-H functionalization of indoles, the transition state barrier was calculated to be 8.8 kcal/mol. nih.gov

For potential reactions of this compound, these calculations would be invaluable. For instance, in a hypothetical electrophilic bromination, the activation energies for substitution at the C3 position of the indole versus various positions on the benzoate ring could be compared to predict the major product.

Table 3: Illustrative Calculated Energy Parameters for Reactions of Indole Derivatives

| Reaction Type | System | Calculated Parameter | Value (kcal/mol) | Method | Reference |

| C-H Functionalization | Indole + Rh-carbene | ΔE(ZPE)‡ (Barrier) | 8.8 | DFT | nih.gov |

| C-H Functionalization | Indole + Rh-carbene | ΔE(ZPE) (Ylide Formation) | -16.0 | DFT | nih.gov |

| gem-difluoroolefination | Indole + Rh-carbene | ΔG‡ (β-F elimination) | Varies with system | SMD(DCM)-B3LYP | researchgate.net |

| Radical Addition | Indole + •CH2CN | ΔGf° (Transition State at C2) | Not specified | M06-2X/CC-PVQZ | researchgate.net |

Note: This table provides examples of calculated parameters for reactions of indole derivatives to demonstrate the type of data that could be generated for this compound.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are powerful computational tools used to study the movement of atoms and molecules over time. mdpi.com These simulations provide detailed insights into the conformational flexibility of molecules and the influence of the surrounding solvent, which are crucial for understanding a molecule's behavior and interactions.

Solvation effects play a critical role in determining molecular conformation and properties. MD simulations can explicitly model the interactions between a solute molecule and the surrounding solvent molecules. nih.gov These interactions can influence the solute's conformational preferences. For example, in a study of an aldehyde in different solvents, MD simulations showed that the solvent affects the conformational distribution of the molecule. claudiozannoni.it The choice of solvent box and the initial velocities of the solvent molecules are important considerations in setting up these simulations to ensure a thorough sampling of the conformational space. nih.gov

Different computational models can be employed to study solvation. Explicit solvation models, where individual solvent molecules are included, provide a detailed picture of solute-solvent interactions but are computationally intensive. nih.gov Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, offering a less computationally expensive alternative. nih.gov While implicit models can reproduce some spectral properties in solution, they may not capture the detailed spectral features that arise from specific solute-solvent interactions. nih.gov Quantum mechanics/molecular mechanics (QM/MM) methods offer a hybrid approach, treating the solute with quantum mechanics and the solvent with molecular mechanics, providing a balance between accuracy and computational cost. mdpi.comacs.org

Table 1: Key Parameters in Molecular Dynamics Simulations

| Parameter | Description | Relevance |

|---|---|---|

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. nih.gov | Determines the accuracy of the interactions between atoms in the simulation. |

| Solvent Model | Method used to represent the solvent (e.g., explicit like TIP3P or implicit like PCM). acs.orgnih.gov | Influences the solvation effects on the solute's conformation and properties. |

| Ensemble | A collection of possible states of a system with certain thermodynamic properties held constant (e.g., NPT - constant number of particles, pressure, and temperature). acs.org | Defines the thermodynamic conditions of the simulation. |

| Time Step | The interval at which the equations of motion are integrated. nih.gov | Affects the stability and accuracy of the simulation. |

| Simulation Time | The total duration of the simulated molecular motion. acs.org | Needs to be long enough to sample relevant conformational changes. |

Spectroscopic Property Prediction using Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), are widely used to predict and interpret the spectroscopic properties of molecules. researchgate.netresearchgate.net These theoretical calculations provide valuable insights that complement experimental data from techniques such as UV-Vis, FT-IR, and NMR spectroscopy. dergipark.org.tr

For predicting vibrational spectra (FT-IR and FT-Raman), DFT calculations at levels like B3LYP/6-311G(d,p) are commonly employed. researchgate.netdergipark.org.tr These calculations can determine the harmonic vibrational frequencies, which often show good agreement with experimental values after appropriate scaling to account for systematic errors. researchgate.netacs.org The potential energy distribution (PED) analysis helps in the precise assignment of vibrational modes. researchgate.net

The prediction of electronic spectra (UV-Vis) is typically performed using Time-Dependent DFT (TD-DFT). researchgate.net This method calculates the energies of electronic transitions, which correspond to the absorption bands observed in the experimental spectrum. researchgate.net The choice of solvent can be incorporated into these calculations using models like the integral equation formalism polarizable continuum (IEFPCM) to simulate the effect of the solvent on the electronic properties. eurjchem.com The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, also calculated by DFT, are crucial for understanding the electronic transitions and chemical reactivity of the molecule. eurjchem.com

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Invariant Atomic Orbital (GIAO) method. researchgate.netresearchgate.netdergipark.org.tr Theoretical NMR predictions are valuable for assigning experimental signals and can provide insights into the molecular structure and conformational effects. dergipark.org.trschrodinger.com Including solvent effects in these calculations can improve the accuracy of the predicted chemical shifts. dergipark.org.tr

Table 2: Computational Methods for Spectroscopic Property Prediction

| Spectroscopic Technique | Computational Method | Basis Set Example | Predicted Properties |

|---|---|---|---|

| FT-IR / FT-Raman | DFT (e.g., B3LYP) researchgate.netacs.org | 6-311G(d,p) researchgate.netdergipark.org.tr | Vibrational frequencies, IR intensities, Raman activities researchgate.net |

| UV-Vis | TD-DFT researchgate.net | 6-311++G(d,p) researchgate.net | Electronic transition energies, oscillator strengths, absorption wavelengths researchgate.neteurjchem.com |

| NMR | GIAO researchgate.netresearchgate.net | 6-311++G(2d,2p) researchgate.net | ¹H and ¹³C chemical shifts researchgate.net |

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. nih.govjussieu.fr These interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, are crucial for understanding molecular structure, stability, and reactivity. nih.govresearchgate.net

The NCI method is based on the electron density (ρ) and its derivative, the reduced density gradient (s). nih.govgithub.com Non-covalent interactions are identified in regions of low electron density and a small reduced density gradient. jussieu.fr These regions can be visualized as isosurfaces in a 3D plot. jussieu.fr

The nature of the non-covalent interactions can be distinguished by coloring the NCI isosurfaces based on the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the density. jussieu.fr This allows for the differentiation between attractive and repulsive interactions. jussieu.fr Typically, strong attractive interactions like hydrogen bonds appear in blue, weak van der Waals interactions in green, and repulsive interactions or steric clashes in red. jussieu.fr

NCI analysis can be applied to study intramolecular interactions, providing insights into the forces that stabilize a particular conformation. nih.gov It can also be used to analyze intermolecular interactions in molecular complexes and crystals. researchgate.net The strength of the interactions can be inferred from the electron density at the critical points associated with these interactions. jussieu.fr For example, NCI plots can reveal C-H···π interactions and π-π stacking, which are important in stabilizing the packing of molecules in a crystal. nih.gov

Table 3: Interpretation of NCI Plot Colors

| Color | Sign of sign(λ₂)ρ | Type of Interaction | Example |

|---|---|---|---|

| Blue | Negative | Strong, attractive | Hydrogen bonds jussieu.fr |

| Green | Near zero | Weak, attractive | van der Waals interactions jussieu.fr |

| Red | Positive | Repulsive | Steric clashes nih.gov |

Methyl 2 1 Indolyl Benzoate As a Synthetic Building Block and Intermediate

Synthesis of Complex Indole (B1671886) Alkaloid Analogs

The indole ring is a fundamental component of numerous biologically active natural products, known as indole alkaloids. nih.gov Methyl 2-(1-indolyl)benzoate provides a valuable starting point for the synthesis of analogs of these complex molecules. The inherent reactivity of both the indole and benzoate (B1203000) portions of the molecule allows for a variety of chemical transformations. For instance, the indole nitrogen can be further substituted, and the ester group of the benzoate can be converted into other functional groups, paving the way for the construction of diverse alkaloid-like structures.

One notable application is in the synthesis of compounds that mimic the core structure of naturally occurring anticancer agents like pancratistatin. univie.ac.at While not a direct synthesis of the natural product, the strategic use of indole derivatives, including those related to this compound, allows for the construction of β-carbolin-1-one mimics. univie.ac.at These synthetic analogs are of significant interest for structure-activity relationship studies, aiming to develop new therapeutic agents.

Scaffold for Heterocyclic Ring System Construction

The structural framework of this compound is ideally suited for the construction of more complex, fused heterocyclic ring systems. researchgate.net The proximity of the indole and benzoate rings facilitates intramolecular cyclization reactions, leading to the formation of novel polycyclic aromatic compounds.

A key example is the pyrolytic synthesis of isoindolo[2,1-a]indol-6-one. researchgate.net Through flash vacuum pyrolysis, this compound undergoes an intramolecular cyclization and elimination of methanol (B129727) to yield this unique heterocyclic system. researchgate.net This method provides an efficient route to a class of compounds that would be challenging to synthesize through other means. Furthermore, the strategic placement of functional groups on the initial this compound can lead to a variety of substituted isoindolo[2,1-a]indol-6-one derivatives, expanding the chemical space accessible from this versatile intermediate.

Precursor for Advanced Organic Materials

The unique electronic and photophysical properties of the indole nucleus make it an attractive component for the design of advanced organic materials. uniss.it this compound serves as a valuable precursor for the synthesis of such materials, which have potential applications in electronics and photonics.

Optoelectronic Chromophores and Fluorophores

Indole derivatives are known to exhibit fluorescence, and their emission properties can be tuned by modifying their chemical structure. researchgate.net this compound can be chemically modified to create novel chromophores and fluorophores with specific absorption and emission characteristics. These materials have potential applications in areas such as fluorescent probes for biological imaging and as components in organic electronic devices. researchgate.netscispace.com

Organic Light-Emitting Diode (OLED) Components

The development of efficient and stable materials for Organic Light-Emitting Diodes (OLEDs) is a major area of research. uniss.it The indole scaffold is a promising component in the design of materials for various layers within an OLED device, including the hole injection, hole transport, and light-emitting layers. mdpi.comgoogle.com The ability to functionalize both the indole and benzoate portions of this compound allows for the fine-tuning of the electronic properties of the resulting molecules, which is crucial for optimizing the performance of OLEDs. uniss.it

Molecular Switches and Sensors

The photochromic properties of certain indole-containing molecules make them suitable for use as molecular switches. acs.org These molecules can reversibly change their structure and, consequently, their properties upon exposure to light of different wavelengths. While direct examples using this compound are not extensively documented, its core structure provides a platform for the synthesis of more complex diarylethene-type switches incorporating the indole moiety. acs.org Additionally, the indole ring can act as a binding site for specific ions or molecules, making indole-based compounds, derivable from this compound, potential candidates for the development of chemical sensors. researchgate.netuw.edu.pl

Ligand Design in Organometallic Catalysis

The field of organometallic catalysis relies heavily on the design of ligands that can coordinate to a metal center and influence its catalytic activity and selectivity. chemistryjournal.net The nitrogen atom of the indole ring and the oxygen atoms of the benzoate ester in this compound present potential coordination sites for metal ions. This allows for the design of novel ligands for use in a variety of catalytic transformations.

The development of new ligand frameworks is crucial for advancing green chemistry by creating more efficient and selective catalysts. chemistryjournal.net While specific applications of this compound as a ligand are still an emerging area of research, its structure offers the potential to create bidentate or even multidentate ligands through further functionalization. These ligands could find use in important catalytic reactions such as cross-coupling, hydrogenation, and carbonylation. nih.govacs.org

Advanced Applications and Emerging Research Frontiers

Organic Electronics and Photophysics

The electronic interplay between the indole (B1671886) and benzoate (B1203000) fragments makes this molecule a candidate for applications in organic electronics, where charge transport and photophysical properties are paramount.

In molecules structured as electron donor-acceptor (D-A) systems, intramolecular charge transfer (ICT) is a key phenomenon. The indole ring acts as the electron donor (D) while the methyl benzoate moiety serves as the electron acceptor (A). Upon photoexcitation, an electron can be transferred from the highest occupied molecular orbital (HOMO), primarily located on the indole, to the lowest unoccupied molecular orbital (LUMO), which is expected to be centered on the benzoate group. This ICT process is fundamental to the electronic properties of the material.

The photoluminescence quantum yield (Φpl), defined as the ratio of photons emitted to photons absorbed, is a critical metric for evaluating the efficiency of a luminescent material. nih.govedinst.com High quantum yields are essential for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.

Research on analogous indole derivatives suggests that the methyl benzoate group can play a significant role in enhancing fluorescence. In one study on fluorescent indole nucleoside analogues, the substitution of a 4-cyano group with a methyl carboxylate ester led to a substantial increase in the photoluminescence quantum yield. rsc.org This highlights the potential of the ester functionality to favorably modulate the excited-state properties. Furthermore, various novel indole derivatives have been reported to exhibit high fluorescence quantum yields, with values ranging from 16% to as high as 85%, indicating that the indole scaffold is a promising platform for developing highly emissive materials. researchgate.net

| Compound Analogue | Functional Group | Photoluminescence Quantum Yield (Φpl) | Reference |

|---|---|---|---|

| Analogue 1 | 4-Cyano | 0.0067 ± 0.0006 | rsc.org |

| Analogue 2 | Methyl Carboxylate Ester | 0.083 ± 0.001 | rsc.org |

Supramolecular Chemistry and Self-Assembly

Non-covalent interactions, such as hydrogen bonding and π-stacking, govern the self-assembly of molecules into ordered, functional supramolecular structures. acs.orgnih.gov The specific geometry of Methyl 2-(1-indolyl)benzoate makes it an interesting building block for designing such systems.

While this compound itself lacks a classic hydrogen bond donor like an N-H group on the indole ring (as the nitrogen is substituted), its derivatives and related structures demonstrate the importance of hydrogen bonding. For instance, in the crystal structure of a related compound, (Z)-Methyl 4-({3-[(2,5-dioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}methyl)benzoate, molecules form centrosymmetric dimers through two N—H⋯O hydrogen bonds. iucr.orgnih.gov These dimeric units are further interconnected into chains by additional N—H⋯O hydrogen bonds involving the ester carbonyl group, showcasing the capability of the benzoate portion to act as a hydrogen bond acceptor. iucr.orgnih.gov This illustrates how the strategic introduction of hydrogen bond donor groups to the core structure could be used to program the self-assembly into well-defined one- or two-dimensional networks.

Pi-stacking (π-π) interactions are crucial for the stabilization of supramolecular architectures involving aromatic rings. mdpi.com The indole and benzene (B151609) rings of this compound can participate in these interactions, which strongly influence the crystal packing and electronic communication between molecules.

In crystal structures of related indole derivatives, π-π stacking plays a significant role in defining the solid-state architecture. These interactions can occur between different aromatic systems within the molecules. For example, studies on a complex indole-benzoate derivative revealed π-π stacking interactions between planar imidazole (B134444) pairs with an interplanar spacing of 3.301 Å. iucr.orgnih.gov Other analyses of indole-containing compounds have shown that π-π interactions between phenyl rings and other aromatic systems can stabilize the crystal packing, with centroid-centroid distances ranging from approximately 3.5 Å to 3.9 Å. researchgate.net A deep quantum chemical analysis of 3-methylindole (B30407) stacking confirms the importance of these non-covalent interactions in determining the stability of molecular assemblies. mdpi.com The balance between these stacking forces and other intermolecular interactions dictates the final morphology and properties of the material.

| Interacting Groups in Analogue | Interaction Parameter | Distance (Å) | Reference |

|---|---|---|---|

| Imidazole-Imidazole | Interplanar Spacing | 3.301 | iucr.orgnih.gov |

| Phenyl-Phenyl (various) | Centroid-Centroid | 3.526 - 3.877 | researchgate.net |

Materials Science Innovations

The combination of desirable photophysical properties and the capacity for directed self-assembly positions this compound and its derivatives as platforms for materials science innovation. The indole moiety is a well-established pharmacophore and a significant heterocyclic system found in numerous natural products and drugs, underscoring its versatility. rsc.org

Innovations can be envisioned in several areas:

Organic Electronics: By tuning the donor-acceptor characteristics and controlling the solid-state packing through supramolecular interactions, materials based on this scaffold could be developed for use in organic field-effect transistors (OFETs) and OLEDs. The potential for a high photoluminescence quantum yield is particularly relevant for emissive layer applications.

Chemical Sensors: The fluorescence of indole derivatives can be sensitive to the local environment. This sensitivity could be harnessed to create fluorescent chemical sensors, where binding of an analyte to a receptor site on the molecule would induce a measurable change in the emission spectrum or intensity.

Biomaterials: The ability to form predictable hydrogen bonding and π-stacking networks allows for the design of self-assembling biomaterials. For example, peptide-conjugated indole derivatives could self-assemble into hydrogels or nanofibers for applications in tissue engineering or drug delivery. The inherent biological relevance of the indole core makes it an attractive component for such materials. rsc.org

The continued exploration of the fundamental photophysics and supramolecular chemistry of this compound will be crucial for unlocking its full potential in these emerging technological frontiers.

Polymer Chemistry Integration

There is no available research detailing the integration of this compound into polymer chains, either as a monomer, a side-chain functionality, or an additive to modify polymer properties. The synthesis of polymers containing this specific indolylbenzoate structure has not been reported in the accessible scientific literature. Consequently, data on the properties and performance of such polymers are not available.

Nanomaterial Functionalization

Similarly, the functionalization of nanomaterials (such as nanoparticles, nanotubes, or quantum dots) with this compound has not been described in current research. There are no published studies on the methods of attachment, the resulting properties of the functionalized nanomaterials, or their potential applications in areas like sensing, catalysis, or drug delivery.

Future Directions and Challenges in Research on Methyl 2 1 Indolyl Benzoate

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing Methyl 2-(1-indolyl)benzoate and related N-aryl indoles is increasingly geared towards efficiency, atom economy, and environmental sustainability. Researchers are moving beyond traditional multi-step processes, which often involve harsh conditions and significant waste, to develop more sophisticated and greener alternatives.

Key areas of development include:

One-Pot Reactions: The use of one-pot coupling and cyclization strategies is a promising approach. rsc.orgresearchgate.net For instance, methods involving transition metal catalysis, such as palladium-copper systems, have been employed to construct complex indole (B1671886) derivatives in a single step from readily available precursors. rsc.orgresearchgate.net

Catalyst-Free Approaches: A significant goal is the reduction or elimination of metal catalysts. Innovative two-step reactions that assemble the indole core from inexpensive and widely available materials like anilines and glyoxal (B1671930) derivatives, without the need for metal catalysts, represent a major step towards sustainable synthesis. researchgate.net

Microwave-Assisted Synthesis: The application of microwave-assisted techniques can accelerate reaction times and improve yields for the preparation of N-acylated indole alkanoic esters and acids, offering a scalable and efficient route to a library of derivatives. nih.gov

Atom-Economic Reactions: Future methodologies will likely focus on maximizing the incorporation of atoms from starting materials into the final product. Palladium-catalyzed cyclization of N-aryl imines via the oxidative linkage of two C-H bonds is an example of an atom-economic process that forms the indole core under mild conditions. organic-chemistry.org

These advanced synthetic strategies aim to make the production of this compound and its analogues more efficient, cost-effective, and environmentally benign.

Exploration of Unconventional Reactivity Patterns

A significant challenge and opportunity in the field lie in discovering and harnessing unconventional reactivity patterns of the indole scaffold. While the core reactivity is well-understood, exploring new transformations can unlock novel molecular architectures.

A notable example of unexpected reactivity was observed during the synthesis of isatin (B1672199)–indole derivatives. rsc.orgresearchgate.net In certain cases, a side product, a 2-indolylmethylamino benzoate (B1203000) ester derivative, was isolated. rsc.orgresearchgate.net This occurred through an unexpected isatin ring-opening reaction (ethanolysis) under palladium-copper catalysis. rsc.orgresearchgate.net This finding is significant as it reveals a previously unexplored reaction pathway for this class of compounds, opening the door to synthesizing new families of indole derivatives that were not accessible through traditional methods. Future research will likely focus on understanding the mechanism of such unexpected transformations and controlling them to selectively produce novel compounds with unique properties.

Integration into Advanced Functional Materials

While the primary research focus on indole derivatives has historically been in medicinal chemistry, a compelling future direction is their integration into advanced functional materials. The electron-rich nature of the indole ring system makes it an attractive building block for organic electronics, sensors, and other materials science applications. Although the direct use of this compound in materials is not yet widely reported, the fundamental properties of the N-aryl indole scaffold suggest significant potential.

Future research could explore:

Organic Electronics: Incorporating the this compound motif into polymers or small molecules for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Sensors: Designing derivatives that can act as fluorescent or colorimetric sensors for specific ions or molecules, leveraging the indole's responsive electronic structure.

Smart Materials: Developing materials that exhibit changes in their properties in response to external stimuli like light, heat, or pH, based on the dynamic behavior of the indole core.

Computational Design and Prediction of Novel Derivatives

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of new molecules. In the context of this compound derivatives, in silico strategies are poised to play a pivotal role in designing compounds with tailored properties.

Density Functional Theory (DFT) and molecular docking are powerful methods used to predict molecular structures, electronic properties, and biological activity. ijcrt.org For example, computational studies on related indole derivatives have been used to:

Predict Reactivity and Electronic Effects: By calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, researchers can predict the electronic behavior and potential reactivity of novel compounds. niscair.res.in